molecular formula C26H25N3O3 B11661966 2,2,4-Trimethyl-1-(phenylcarbamoyl)-1,2-dihydroquinolin-6-yl phenylcarbamate

2,2,4-Trimethyl-1-(phenylcarbamoyl)-1,2-dihydroquinolin-6-yl phenylcarbamate

Cat. No.: B11661966
M. Wt: 427.5 g/mol
InChI Key: GIRITPKDKMKXPL-UHFFFAOYSA-N
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Description

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE typically involves the condensation of aniline with acetone in the presence of a catalyst. Various catalysts such as metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 have been employed to optimize the reaction conditions . The reaction conditions often include high temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalytic systems to ensure high yield and selectivity. The use of microwave-assisted hydrothermal methods has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,4-TRIMETHYL-1-(PHENYLCARBAMOYL)-1,2-DIHYDROQUINOLIN-6-YL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethyl-1,2-dihydroquinoline: Known for its antibacterial and antimalarial properties.

    N-Phenyl-2-propanimine: Used in various synthetic applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(phenylcarbamoyl)quinolin-6-yl] N-phenylcarbamate

InChI

InChI=1S/C26H25N3O3/c1-18-17-26(2,3)29(24(30)27-19-10-6-4-7-11-19)23-15-14-21(16-22(18)23)32-25(31)28-20-12-8-5-9-13-20/h4-17H,1-3H3,(H,27,30)(H,28,31)

InChI Key

GIRITPKDKMKXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4)(C)C

Origin of Product

United States

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